molecular formula C9H8FNO3S B2370551 4-(Cyanomethyl)-1-fluorosulfonyloxy-2-methylbenzene CAS No. 2411291-46-6

4-(Cyanomethyl)-1-fluorosulfonyloxy-2-methylbenzene

Cat. No.: B2370551
CAS No.: 2411291-46-6
M. Wt: 229.23
InChI Key: COQRZUSBAYUDGT-UHFFFAOYSA-N
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Description

4-(Cyanomethyl)-1-fluorosulfonyloxy-2-methylbenzene is an organic compound that features a benzene ring substituted with a cyanomethyl group, a fluorosulfonyloxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyanomethyl)-1-fluorosulfonyloxy-2-methylbenzene typically involves multiple steps. One common method starts with the nitration of 2-methylbenzene to introduce the nitro group, followed by reduction to form the corresponding amine. The amine is then subjected to diazotization and subsequent reaction with fluorosulfonic acid to introduce the fluorosulfonyloxy group. Finally, the cyanomethyl group is introduced via a nucleophilic substitution reaction using cyanomethyl anion transfer reagents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Cyanomethyl)-1-fluorosulfonyloxy-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include substituted benzene derivatives, carboxylic acids, amines, and various heterocyclic compounds .

Scientific Research Applications

4-(Cyanomethyl)-1-fluorosulfonyloxy-2-methylbenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Cyanomethyl)-1-fluorosulfonyloxy-2-methylbenzene involves its reactive functional groups. The fluorosulfonyloxy group can undergo nucleophilic substitution, while the cyanomethyl group can participate in various addition and elimination reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyanomethyl)-1-chlorosulfonyloxy-2-methylbenzene
  • 4-(Cyanomethyl)-1-bromosulfonyloxy-2-methylbenzene
  • 4-(Cyanomethyl)-1-iodosulfonyloxy-2-methylbenzene

Uniqueness

4-(Cyanomethyl)-1-fluorosulfonyloxy-2-methylbenzene is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct reactivity and stability compared to its chloro, bromo, and iodo counterparts.

Properties

IUPAC Name

4-(cyanomethyl)-1-fluorosulfonyloxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3S/c1-7-6-8(4-5-11)2-3-9(7)14-15(10,12)13/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQRZUSBAYUDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC#N)OS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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